molecular formula C28H27N3O3 B2594394 7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione CAS No. 1251709-08-6

7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No. B2594394
CAS RN: 1251709-08-6
M. Wt: 453.542
InChI Key: RLYQPQRMNASHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.542. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ene-type Reactions

  • Ene-type Reactions : A study by Bottomley, Boyd, and Monteil (1980) investigated ene-type reactions involving acyl group transfers. They found that 4-phenyl-1,2,4-triazoline-3,5-dione adds to various unsaturated compounds, suggesting potential applications in organic synthesis and chemical reactions involving similar structures to the specified compound (Bottomley, Boyd, & Monteil, 1980).

Synthesis of Novel Compounds

  • Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives : Moustafa, Al-Mousawi, and Elnagdi (2011) described novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones. This indicates the potential for synthesizing new compounds with structural similarities to the chemical (Moustafa, Al-Mousawi, & Elnagdi, 2011).

Crystal Structure Analysis

  • Crystal Structure of Related Compounds : Candan, Kendi, Yarim, Saraç, and Ertan (2001) conducted a study on the crystal structure of a related compound, 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione. Understanding the crystal structure of similar compounds can provide insights into potential applications in material science and crystallography (Candan et al., 2001).

Synthesis of Quinazoline Derivatives

  • Synthesis of Novel Quinazoline Derivatives : Chioua, Benabdelouahab, Chioua, Martínez-Álvarez, and Fernández (2002) explored the [4+2] cycloaddition for synthesizing 2,4-diphenylquinazoline-6,7-dicarboxylate, showcasing synthetic routes that might be relevant for the compound (Chioua et al., 2002).

Photochemical Synthesis

  • Photochemical Synthesis and Thermal Dimerization : Gakis, Märky, Hansen, Heimgartner, Schmid, and Oberhänsli (1976) investigated the photochemical synthesis of 4-Phenyl-3-oxazolin-5-ones and their thermal dimerization, which can provide insights into photochemical processes and reactions for related compounds (Gakis et al., 1976).

Electrochemical Behavior

  • Electrochemical Behavior for Sensing Applications : Gayathri and Kumar (2014) studied the electrochemical behavior of 1,10-Phenanthroline on a multiwalled carbon nanotube surface, indicating potential applications in electrochemistry and sensing technologies for similar compounds (Gayathri & Kumar, 2014).

Luminescent Properties

  • Luminescent Properties and Photo-induced Electron Transfer : Gan, Chen, Chang, and Tian (2003) synthesized novel compounds with piperazine substituents and studied their luminescent properties, suggesting potential applications in fluorescence and photochemistry for structurally related compounds (Gan, Chen, Chang, & Tian, 2003).

properties

IUPAC Name

7-[4-(2,5-dimethylphenyl)piperidine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-18-8-9-19(2)24(16-18)20-12-14-30(15-13-20)26(32)21-10-11-23-25(17-21)29-28(34)31(27(23)33)22-6-4-3-5-7-22/h3-11,16-17,20H,12-15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYQPQRMNASHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.